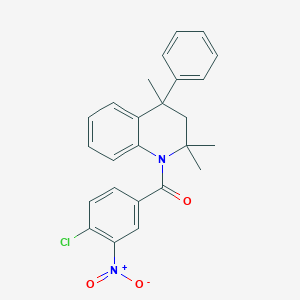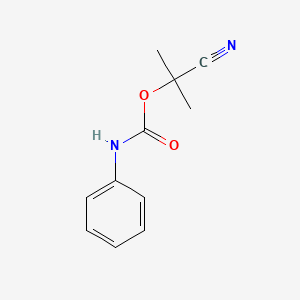
1-(4-chloro-3-nitrobenzoyl)-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-chloro-3-nitrobenzoyl)-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline, commonly known as TRO19622, is a chemical compound that has been extensively studied for its potential therapeutic applications. TRO19622 is a member of the tetrahydroquinoline family of compounds, which have been found to exhibit a wide range of biological activities.
作用機序
The exact mechanism of action of TRO19622 is not fully understood, but it is believed to involve the modulation of various signaling pathways in the brain and immune system. TRO19622 has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to increase the production of anti-inflammatory cytokines, such as IL-10. TRO19622 has also been found to modulate the activity of various neurotransmitter systems, including the glutamate and dopamine systems.
Biochemical and Physiological Effects:
TRO19622 has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the brain, to improve cognitive function, and to protect against neuronal damage. TRO19622 has also been found to reduce pain and inflammation in various animal models of arthritis and neuropathic pain. In addition, TRO19622 has been found to have a favorable safety profile, with no significant adverse effects reported in animal studies.
実験室実験の利点と制限
One of the main advantages of TRO19622 is its broad range of biological activities, which makes it a promising candidate for the treatment of various neurological disorders and inflammatory conditions. TRO19622 is also relatively easy to synthesize and has a favorable safety profile. However, one of the main limitations of TRO19622 is its poor solubility in water, which can make it difficult to administer in vivo. In addition, more research is needed to fully understand the mechanism of action of TRO19622 and to determine its optimal dosing and administration regimens.
将来の方向性
There are several future directions for research on TRO19622. One area of focus could be the development of more water-soluble derivatives of TRO19622, which could improve its efficacy and bioavailability. Another area of focus could be the investigation of TRO19622's potential as a treatment for other conditions, such as cancer and autoimmune disorders. Finally, more research is needed to fully understand the mechanism of action of TRO19622 and to identify potential biomarkers of its therapeutic efficacy.
合成法
The synthesis of TRO19622 involves the reaction of 2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline with 4-chloro-3-nitrobenzoyl chloride in the presence of a base. The reaction yields TRO19622 as a yellow crystalline solid with a melting point of 143-145°C. The purity of TRO19622 can be determined by HPLC and NMR spectroscopy.
科学的研究の応用
TRO19622 has been extensively studied for its potential therapeutic applications. It has been found to exhibit neuroprotective, anti-inflammatory, and analgesic properties. TRO19622 has been shown to be effective in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. TRO19622 has also been found to be effective in the treatment of pain and inflammation associated with various conditions, including arthritis and neuropathic pain.
特性
IUPAC Name |
(4-chloro-3-nitrophenyl)-(2,2,4-trimethyl-4-phenyl-3H-quinolin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN2O3/c1-24(2)16-25(3,18-9-5-4-6-10-18)19-11-7-8-12-21(19)27(24)23(29)17-13-14-20(26)22(15-17)28(30)31/h4-15H,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQBJDSCKWVXWEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2=CC=CC=C2N1C(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])(C)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(diethylamino)methyl]-4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 2-bromobenzoate hydrochloride](/img/structure/B5107303.png)
![3-(4-fluorobenzyl)-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5107307.png)
![N-(5-chloro-4-{[(4-fluorophenoxy)acetyl]amino}-2-methoxyphenyl)benzamide](/img/structure/B5107313.png)
![5-{3-chloro-4-[3-(2,5-dimethylphenoxy)propoxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5107319.png)

![2-bromo-4-chloro-1-[4-(2-ethoxyphenoxy)butoxy]benzene](/img/structure/B5107329.png)
![2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-6-methoxy-4-methylquinoline](/img/structure/B5107331.png)

![4-[(5,7-dinitro-2,1,3-benzoxadiazol-4-yl)amino]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide](/img/structure/B5107345.png)
![2-[2-(4-bromophenoxy)ethoxy]-5-methoxybenzaldehyde](/img/structure/B5107365.png)
![5-{4-[3-(2,3-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5107382.png)
![3-{[3,5-bis(trifluoromethyl)benzoyl]amino}-4-methoxy-N-phenylbenzamide](/img/structure/B5107388.png)
![1-cyclohexyl-2-(2,3,4-trimethoxybenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5107389.png)
![5-[4-(2,4-dinitrophenoxy)-3-methoxybenzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5107396.png)